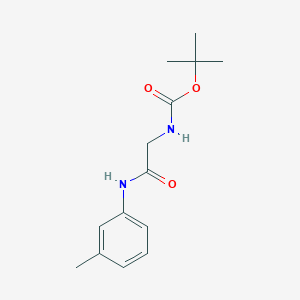

N-(tert-Butoxycarbonyl)-N1-(3-Methylphenyl)glycinamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(tert-butoxycarbonyl)-N1-(3-methylphenyl)glycinamide is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group attached to a glycinamide backbone, with a 3-methylphenyl substituent. This compound is commonly used in organic synthesis, particularly in peptide chemistry, due to its stability and ease of deprotection.

Wissenschaftliche Forschungsanwendungen

N-(tert-butoxycarbonyl)-N1-(3-methylphenyl)glycinamide is widely used in scientific research, particularly in:

Peptide Synthesis: As a protected amino acid derivative, it is used in the synthesis of peptides and proteins.

Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals and bioactive compounds.

Material Science: Used in the development of novel materials with specific properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method involves the reaction of glycinamide with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine, followed by the coupling of the resulting Boc-protected glycinamide with 3-methylphenyl isocyanate under mild conditions .

Industrial Production Methods

Industrial production of N-(tert-butoxycarbonyl)-N1-(3-methylphenyl)glycinamide follows similar synthetic routes but is optimized for large-scale synthesis. This often involves continuous flow reactors and automated systems to ensure high yield and purity. The use of efficient catalysts and solvents that can be easily recycled is also common in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions

N-(tert-butoxycarbonyl)-N1-(3-methylphenyl)glycinamide undergoes various chemical reactions, including:

Deprotection: Removal of the Boc group using acids such as trifluoroacetic acid (TFA) or mild reagents like oxalyl chloride in methanol.

Substitution: The amide group can participate in nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA), oxalyl chloride in methanol.

Substitution: Strong nucleophiles such as alkoxides or amines.

Major Products Formed

Deprotection: Glycinamide and tert-butyl alcohol.

Substitution: Various substituted amides depending on the nucleophile used.

Wirkmechanismus

The mechanism of action of N-(tert-butoxycarbonyl)-N1-(3-methylphenyl)glycinamide primarily involves its role as a protected intermediate in organic synthesis. The Boc group provides stability during reactions and can be selectively removed under mild conditions to reveal the active amine group. This allows for precise control over the synthesis of complex molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-(tert-butoxycarbonyl)-glycinamide: Lacks the 3-methylphenyl substituent, making it less hydrophobic.

N-(tert-butoxycarbonyl)-N1-phenylglycinamide: Similar structure but without the methyl group on the phenyl ring, affecting its reactivity and solubility.

Uniqueness

N-(tert-butoxycarbonyl)-N1-(3-methylphenyl)glycinamide is unique due to the presence of the 3-methylphenyl group, which enhances its hydrophobicity and can influence its reactivity in certain chemical reactions. This makes it particularly useful in the synthesis of hydrophobic peptides and other bioactive compounds .

Biologische Aktivität

N-(tert-butoxycarbonyl)-N1-(3-methylphenyl)glycinamide, commonly referred to as Boc-3-methylphenylglycinamide, is an important compound in organic synthesis, particularly in peptide chemistry. This article delves into its biological activity, synthesis, and applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a tert-butoxycarbonyl (Boc) protecting group attached to a glycinamide backbone with a 3-methylphenyl substituent. This structure enhances its hydrophobicity and stability, making it suitable for various chemical reactions.

- Chemical Formula : C13H17N2O2

- Molecular Weight : 233.29 g/mol

- CAS Number : 1387744-55-9

The primary mechanism of action of N-(tert-butoxycarbonyl)-N1-(3-methylphenyl)glycinamide involves its role as a protected intermediate in organic synthesis. The Boc group stabilizes the compound during reactions and can be selectively removed under mild conditions, allowing for the release of the active amine group. This property is crucial for the synthesis of complex molecules, particularly in medicinal chemistry and peptide synthesis.

1. Peptide Synthesis

N-(tert-butoxycarbonyl)-N1-(3-methylphenyl)glycinamide is widely utilized as a protected amino acid derivative in peptide synthesis. Its stability under various reaction conditions makes it an ideal choice for constructing peptides with specific sequences.

2. Medicinal Chemistry

The compound serves as an intermediate in the synthesis of pharmaceuticals and bioactive compounds. Its derivatives have been explored for their potential therapeutic applications, including anti-cancer and anti-inflammatory activities.

Research Findings

Recent studies have highlighted the biological activity of compounds related to N-(tert-butoxycarbonyl)-N1-(3-methylphenyl)glycinamide:

- Inhibition Studies : Research has shown that similar glycinamide derivatives exhibit significant inhibitory effects on various enzymes, including farnesyltransferase (FT), highlighting their potential as therapeutic agents against cancer .

- Cytotoxicity : Comparative studies on related compounds have demonstrated tumor-specific cytotoxicity against human cancer cell lines, suggesting that modifications to the glycinamide structure can enhance biological activity .

Data Table: Comparison of Related Compounds

| Compound Name | Biological Activity | IC50 (nM) | Notes |

|---|---|---|---|

| N-(tert-butoxycarbonyl)-N1-(3-methylphenyl)glycinamide | Potential anti-cancer agent | - | Intermediate in peptide synthesis |

| N-(tert-butoxycarbonyl)-glycinamide | Moderate enzyme inhibition | 200 | Lacks hydrophobic substituent |

| N-(tert-butoxycarbonyl)-N1-phenylglycinamide | Significant farnesyltransferase inhibition | 150 | Similar structure without methyl group |

Case Study 1: Synthesis of Bioactive Peptides

A study demonstrated the use of N-(tert-butoxycarbonyl)-N1-(3-methylphenyl)glycinamide in synthesizing bioactive peptides with enhanced stability and activity. The peptides were evaluated for their cytotoxic effects on various cancer cell lines, showing promising results that warrant further investigation into their therapeutic potential.

Case Study 2: Enzyme Inhibition

Another research project focused on evaluating the enzyme inhibition properties of derivatives of N-(tert-butoxycarbonyl)-N1-(3-methylphenyl)glycinamide. The findings indicated that modifications to the phenyl group significantly affected inhibitory potency against farnesyltransferase, suggesting a structure-activity relationship that could guide future drug design efforts.

Eigenschaften

IUPAC Name |

tert-butyl N-[2-(3-methylanilino)-2-oxoethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3/c1-10-6-5-7-11(8-10)16-12(17)9-15-13(18)19-14(2,3)4/h5-8H,9H2,1-4H3,(H,15,18)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVCRSJLRIATJOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)CNC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.